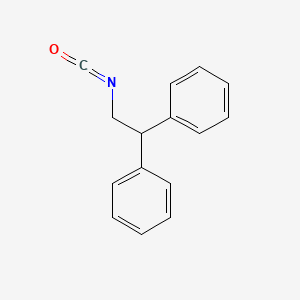

2,2-Diphenylethyl isocyanate

Description

Contextualization within the Field of Organic Isocyanate Chemistry

Organic isocyanates are a class of compounds defined by the functional group R−N=C=O. wikipedia.org This group is highly electrophilic, making isocyanates valuable and versatile intermediates in organic synthesis. acs.orgsemanticscholar.org Their primary and most well-known application is in the production of polyurethane polymers, which are formed through the reaction of diisocyanates with polyols (compounds with multiple hydroxyl groups). wikipedia.orgrsc.org Beyond polymer science, the reactivity of isocyanates allows them to react with a wide array of nucleophiles, including amines, water, and alcohols, to form ureas, carbamates (urethanes), and other derivatives. wikipedia.org This reactivity is fundamental to their role as building blocks in the synthesis of pharmaceuticals, agrochemicals, and coatings. rsc.org

The reactivity of an isocyanate can be significantly influenced by the nature of the "R" group attached to the nitrogen atom. semanticscholar.org In the case of 2,2-Diphenylethyl isocyanate, the R group is a 2,2-diphenylethyl moiety. The presence of two phenyl rings at the second carbon position introduces significant steric hindrance around the reactive isocyanate group. This steric bulk is a defining feature that modulates its reactivity, potentially making it more selective in its reactions compared to less hindered isocyanates like methyl isocyanate or phenyl isocyanate. For instance, in diisocyanates, steric hindrance can cause the different isocyanate groups to have significantly different reactivities. wikipedia.org This tailored reactivity is a key aspect of its academic interest.

Academic Significance and Research Trajectory of this compound

The research interest in this compound stems largely from its utility in probing reaction mechanisms and in the synthesis of specifically structured molecules. Its bulky nature makes it a subject of study in reactions where steric factors play a crucial role.

A notable area of research involves the intramolecular cyclization of phenylethyl isocyanates to form isoquinolone derivatives. A study published in the Journal of the Chemical Society, Perkin Transactions 1 investigated the cyclization of this compound, along with other phenylethyl isocyanates, using various acidic catalysts. rsc.org The study found that the reaction pathways and product distribution were dependent on the specific reagents and conditions used, highlighting the compound's role in exploring complex organic transformations. rsc.org

Furthermore, the broader class of phenylethyl isocyanates has been explored in polymer chemistry and as derivatizing agents. For example, statistical and block copolymers of n-hexyl isocyanate and 2-phenylethyl isocyanate have been synthesized and their thermal properties studied. researchgate.net While this research does not use the 2,2-diphenyl derivative, it establishes the relevance of the phenylethyl isocyanate scaffold in creating novel polymers. Isocyanates are also widely used as derivatizing agents in analytical chemistry, for example, to enable the separation of enantiomers for analysis by chromatography. researchgate.netsigmaaldrich.com The specific structure of this compound makes it a candidate for such specialized applications where its unique steric and electronic properties can be advantageous.

While not as extensively studied as commodity isocyanates, this compound serves as a valuable tool for academic researchers investigating reaction mechanisms, steric effects in synthesis, and the creation of novel molecular architectures.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 58749-50-1 | sigmaaldrich.comscbt.com |

| Molecular Formula | C₁₅H₁₃NO | sigmaaldrich.comscbt.comchemicalbook.com |

| Molecular Weight | 223.27 g/mol | sigmaaldrich.comscbt.comchemicalbook.com |

| Boiling Point | 325-330 °C at 760 mmHg | sigmaaldrich.comchemicalbook.com |

| Density | 1.093 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |

| Refractive Index | n20/D 1.5790 | sigmaaldrich.comchemicalbook.com |

| Flash Point | >110 °C (>230 °F) - closed cup | sigmaaldrich.comchemicalbook.com |

Properties

IUPAC Name |

(2-isocyanato-1-phenylethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-12-16-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANCUGBZSMVASH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN=C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482753 | |

| Record name | 2,2-Diphenylethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58749-50-1 | |

| Record name | 2,2-Diphenylethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Diphenylethyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,2 Diphenylethyl Isocyanate and Its Precursors

Established Phosgene-Based Synthesis of 2,2-Diphenylethyl Isocyanate

The reaction of primary amines with phosgene (B1210022) or its safer equivalents like triphosgene (B27547) remains a principal industrial method for isocyanate production. nih.govdigitellinc.comsabtechmachine.com The direct precursor for this compound in this route is 2,2-diphenylethylamine (B1585070).

Reaction Pathways and Process Optimization

The phosgenation of a primary amine to an isocyanate is typically a two-step process designed to maximize yield and minimize the formation of urea (B33335) byproducts. sabtechmachine.comfsalforu.com

Cold Phosgenation: The initial step involves reacting the primary amine, in this case, 2,2-diphenylethylamine, with phosgene at low temperatures (typically below 70°C) in an inert solvent such as monochlorobenzene, dichlorobenzene, or toluene (B28343). fsalforu.comgoogle.com At this stage, an intermediate slurry containing carbamoyl (B1232498) chloride and amine hydrochloride is formed. To prevent side reactions, particularly the formation of ureas, the amine is sometimes first converted to its hydrochloride or carbonate salt before reacting with phosgene. sabtechmachine.com

Hot Phosgenation: The slurry from the cold phosgenation step is then heated, generally in stages, to temperatures ranging from 100–200°C. fsalforu.com During this "hot phosgenation," additional phosgene is introduced. The elevated temperature facilitates the elimination of hydrogen chloride (HCl) from the intermediates, driving the reaction to completion to form the final isocyanate product.

Process optimization is critical for achieving high yields (typically 85-95%) and purity. fsalforu.com Key optimization parameters include:

Solvent Choice: Inert aromatic solvents are preferred to solubilize the reactants and manage reaction heat. fsalforu.com

Temperature Control: A gradual increase in temperature from the cold to the hot phosgenation stage is crucial to control the reaction rate and prevent byproduct formation. fsalforu.com

Reagent Stoichiometry: A molar excess of phosgene is often used to ensure complete conversion of the amine.

Byproduct Removal: The reaction mixture is purged with an inert gas like nitrogen to remove dissolved HCl and excess phosgene, which can promote side reactions or degradation of the product. fsalforu.com

A safer laboratory-scale alternative to gaseous phosgene is the use of triphosgene, a solid compound, which generates phosgene in situ. orgsyn.org This method provides a convenient and high-yielding route to isocyanates from the corresponding amine hydrochlorides in a biphasic system (e.g., methylene (B1212753) chloride and aqueous sodium bicarbonate). orgsyn.org

Contemporary Phosgene-Free Approaches to this compound Analogues

Growing concerns over the high toxicity of phosgene have spurred the development of numerous phosgene-free synthetic routes to isocyanates. nih.govdigitellinc.com These methods often offer milder reaction conditions and avoid the production of corrosive HCl.

Carbon Dioxide-Mediated Routes

Carbon dioxide (CO₂) can serve as a C1 building block and a phosgene replacement for isocyanate synthesis. scholaris.ca This approach typically involves two main steps:

Carbamate (B1207046) Salt Formation: A primary amine (e.g., 2,2-diphenylethylamine) reacts with CO₂ in the presence of a base and an aprotic solvent to form an ammonium (B1175870) carbamate salt. google.com

Dehydration: The resulting carbamate salt is then treated with a dehydrating agent to yield the corresponding isocyanate. scholaris.cagoogle.com

This mild, metal-free method allows for the synthesis of isocyanates from amines and atmospheric CO₂, with the intermediate carbamic acids being dehydrated by activated sulfonium (B1226848) reagents. scholaris.ca

Rearrangement Reactions (e.g., Curtius, Hofmann, Lossen) for Isocyanate Formation

Classic rearrangement reactions provide reliable, phosgene-free pathways to isocyanates from various carboxylic acid derivatives. masterorganicchemistry.com These reactions are particularly valuable in laboratory settings for synthesizing structurally complex isocyanates.

Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide (B81097) to form an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the precursor would be 3,3-diphenylpropanoic acid. The acid is first converted to an acyl azide, typically via the corresponding acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). nih.gov The subsequent thermal or photochemical rearrangement of the acyl azide proceeds with retention of configuration at the migrating group to yield the isocyanate. wikipedia.orgnih.gov

Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgtcichemicals.com To synthesize this compound, the starting material would be 3,3-diphenylpropanamide. The amide is treated with bromine and a strong base (e.g., sodium hydroxide), which generates an N-bromoamide intermediate. masterorganicchemistry.com This intermediate rearranges, with the alkyl group migrating from the carbonyl carbon to the nitrogen, to form the isocyanate. chemistrysteps.com

Lossen Rearrangement: In the Lossen rearrangement, a hydroxamic acid or its derivative is converted into an isocyanate. wikipedia.orglscollege.ac.in The precursor, 3,3-diphenylpropanoic acid, would first be converted to the corresponding hydroxamic acid. This is then typically O-acylated, and treatment with a base or heat induces rearrangement to this compound. wikipedia.orgyoutube.com The reaction proceeds through the deprotonation of the hydroxamic acid derivative, followed by a concerted rearrangement that releases a carboxylate anion. lscollege.ac.in

| Rearrangement Reaction | Precursor for this compound | Key Reagents | Key Intermediate |

|---|---|---|---|

| Curtius | 3,3-Diphenylpropanoic acid | Diphenylphosphoryl azide (DPPA) or SOCl₂ then NaN₃; Heat | 3,3-Diphenylpropanoyl azide |

| Hofmann | 3,3-Diphenylpropanamide | Br₂, NaOH | N-bromo-3,3-diphenylpropanamide |

| Lossen | 3,3-Diphenylpropanoic acid | Hydroxylamine, Acylating agent (e.g., Ac₂O), Base, Heat | O-Acyl-3,3-diphenylpropanehydroxamic acid |

Oxidative and Dehydrogenative Pathways (e.g., from Formamides, Isonitriles)

Alternative phosgene-free methods include the oxidation or dehydrogenation of suitable precursors.

From Formamides: The dehydrogenation of N-substituted formamides can produce isocyanates. For this specific target, the precursor would be N-(2,2-diphenylethyl)formamide. chemicalbook.com This reaction can be achieved by thermolysis or by using reagents such as diethyl azodicarboxylate or palladium catalysts. rsc.org The process involves the removal of a hydrogen molecule to form the isocyanate. However, side reactions like decarbonylation to the amine can also occur, which may then react with the isocyanate product to form ureas. rsc.orgnih.gov

From Isonitriles: Isonitriles (or isocyanides) can be smoothly and efficiently oxidized to isocyanates. organic-chemistry.org A practical method involves using dimethyl sulfoxide (B87167) (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride (B1165640). nih.govresearchgate.net The synthesis of the required 2,2-diphenylethyl isonitrile precursor can be accomplished by the dehydration of N-(2,2-diphenylethyl)formamide using various reagents. organic-chemistry.org

Development of Novel and Efficient Synthetic Routes

Research into isocyanate synthesis continues to focus on developing greener, more efficient, and safer methodologies. One area of development is the refinement of existing phosgene-free routes. For instance, one-pot procedures for the Curtius rearrangement have been developed, allowing for the conversion of carboxylic acids directly to carbamates (which can be precursors to isocyanates) without isolating the hazardous acyl azide intermediate. organic-chemistry.orgnih.gov

In catalytic approaches, significant progress has been made in the oxidative carbonylation of amines to carbamates, which are then thermally cleaved to isocyanates. wikipedia.orgcore.ac.uk This method uses carbon monoxide and an oxidant, often with a palladium-based catalyst system. While promising, challenges such as catalyst stability and the efficiency of the final carbamate cleavage step remain active areas of research. core.ac.uk

Furthermore, processes that utilize formamides as isocyanate surrogates are being explored. Ruthenium-based pincer complexes have been shown to catalyze the acceptorless dehydrogenative coupling of formamides with alcohols or amines to selectively produce carbamates and ureas, respectively, via an isocyanate intermediate. nih.gov These atom-efficient methods avoid stoichiometric oxidants or reductants, generating hydrogen gas as the only byproduct.

Mechanochemical Synthesis Strategies for 2,2-Diphenylethyl Amide Precursors

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful green chemistry tool, often enabling solvent-free or low-solvent reactions with high efficiency. rsc.orgmagtech.com.cnnih.gov The synthesis of amides, key precursors to isocyanates, has been a significant focus of mechanochemical research. chemrxiv.orgchemrxiv.orgnih.govmdpi.comresearchgate.net While direct mechanochemical synthesis of 2,2-diphenylethyl amides is not extensively documented in dedicated studies, established protocols for other amides can be readily adapted.

One promising approach involves the ball-milling of a carboxylic acid with 2,2-diphenylethylamine. chemrxiv.org This direct amidation can be facilitated by the use of coupling reagents under solvent-free or liquid-assisted grinding (LAG) conditions. Uronium-based coupling reagents, for instance, have demonstrated high efficiency in mechanochemical amide bond formation, often with short reaction times and high yields. chemrxiv.org

Another viable strategy is the mechanochemical reaction of esters with 2,2-diphenylethylamine. For example, ball milling of an appropriate ester with an amine in the presence of a suitable catalyst or reagent can afford the corresponding amide. nih.gov This method is compatible with a variety of functional groups and can proceed under mild conditions.

The advantages of employing mechanochemistry for the synthesis of 2,2-diphenylethyl amide precursors are manifold. These methods significantly reduce or eliminate the need for hazardous organic solvents, leading to a more environmentally benign process. rsc.org Furthermore, the high concentration of reactants in the solid state can lead to accelerated reaction rates and, in some cases, novel reactivity not observed in solution-phase synthesis.

Table 1: General Mechanochemical Approaches for Amide Synthesis Applicable to 2,2-Diphenylethyl Amide

| Reactants | Reagents/Conditions | Key Advantages |

| Carboxylic Acid + 2,2-Diphenylethylamine | Uronium-based coupling agents (e.g., COMU), K₂HPO₄, Ball-milling | High yields, fast reaction times, solvent-free. chemrxiv.org |

| Ester + 2,2-Diphenylethylamine | Catalyst (e.g., Lewis acids), Ball-milling | Mild conditions, functional group tolerance. nih.gov |

| Carboxylic Acid + 2,2-Diphenylethylamine | Thermo-mechanochemistry (simultaneous mechanical and thermal activation) | Direct conversion, avoids activators and additives. chemrxiv.org |

This table presents generalized methodologies that can be adapted for the synthesis of 2,2-diphenylethyl amide based on existing literature for other amides.

Exploring Alternative Precursors and Catalytic Systems

The traditional synthesis of isocyanates often involves the use of highly toxic phosgene. nih.gov Consequently, significant research has focused on developing safer, non-phosgene routes. nih.govionike.comresearchgate.netebrary.netresearchgate.net These alternative methods often proceed through carbamate intermediates, which are then thermally decomposed to the desired isocyanate.

One of the most promising non-phosgene precursors for this compound is the corresponding carbamate, which can be synthesized from 2,2-diphenylethylamine and dimethyl carbonate (DMC). researchgate.net DMC serves as a green and safe alternative to phosgene. researchgate.net The reaction is typically carried out in the presence of a catalyst. Various catalytic systems have been investigated for the synthesis of carbamates from amines and DMC, including Lewis acids and solid base catalysts. researchgate.netresearchgate.net For instance, zinc acetate (B1210297) has been shown to be an effective catalyst for the methoxycarbonylation of amines with DMC. researchgate.net

The general two-step process would involve:

Carbamate Formation: Reaction of 2,2-diphenylethylamine with dimethyl carbonate in the presence of a suitable catalyst to form the corresponding methyl carbamate.

Thermal Decomposition: The isolated carbamate is then heated, often under reduced pressure, to yield this compound and methanol (B129727). The methanol can potentially be recycled. ebrary.net

Another innovative approach is the oxidative carbonylation of the amine. This method involves reacting 2,2-diphenylethylamine with carbon monoxide and an oxidant in the presence of a transition metal catalyst, such as a palladium complex. ionike.com This process can directly yield the isocyanate or a carbamate precursor.

The Curtius rearrangement of an acyl azide, derived from the corresponding carboxylic acid, also provides a phosgene-free route to isocyanates. ebrary.net However, the potential hazards associated with handling azides make this method less attractive for large-scale industrial applications. ebrary.net

Table 2: Comparison of Non-Phosgene Routes to Isocyanates

| Method | Precursors | Key Reagents/Catalysts | Advantages | Disadvantages |

| Dimethyl Carbonate (DMC) Method | 2,2-Diphenylethylamine, DMC | Lewis acids (e.g., zinc acetate), solid bases | Phosgene-free, DMC is a green reagent. nih.govresearchgate.net | Two-step process, requires thermal decomposition. ebrary.net |

| Oxidative Carbonylation | 2,2-Diphenylethylamine, CO, Oxidant | Transition metal catalysts (e.g., Palladium) | Can be a direct, one-step process. ionike.com | Requires handling of toxic CO gas. ionike.com |

| Reductive Carbonylation | 2,2-Diphenylnitroethane, CO | Transition metal catalysts | Utilizes a different starting material. ionike.com | Requires high pressure and temperature. |

| Curtius Rearrangement | 2,2-Diphenylethanoyl azide | - | Phosgene-free. ebrary.net | Involves potentially explosive azide intermediates. ebrary.net |

This table outlines general non-phosgene methodologies that could be applied to the synthesis of this compound.

Mechanistic Investigations of Reactions Involving 2,2 Diphenylethyl Isocyanate

Fundamental Reactivity of the 2,2-Diphenylethyl Isocyanate Moiety

The fundamental reactivity of this compound is governed by the electrophilic nature of the central carbon atom in the -N=C=O group. This carbon is susceptible to attack by a wide range of nucleophiles. However, the presence of the two bulky phenyl groups in close proximity to the reactive center sterically hinders the approach of nucleophiles, thereby modulating the reaction rates and, in some cases, influencing the reaction pathway. The electronic effects of the phenyl groups, being weakly electron-withdrawing, can also play a role in the electrophilicity of the isocyanate carbon.

Nucleophilic Addition Reactions at the Isocyanate Carbon

Nucleophilic addition is the most characteristic reaction of isocyanates. The general mechanism involves the attack of a nucleophile on the electron-deficient carbon of the isocyanate group, leading to the formation of a tetrahedral intermediate, which then rearranges to the final stable product. The rate of these reactions is dependent on the nucleophilicity of the attacking species, the steric environment around the isocyanate group, and the reaction conditions such as solvent and temperature.

The reaction of this compound with alcohols leads to the formation of carbamates, also known as urethanes. This reaction is of paramount importance in the synthesis of polyurethanes. The mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the isocyanate carbon. This reaction is generally catalyzed by both acids and bases.

While specific kinetic data for the reaction of this compound with various alcohols is not extensively documented in publicly available literature, the general principles of isocyanate-alcohol reactions apply. The steric hindrance provided by the diphenylethyl group is expected to decrease the reaction rate compared to less hindered isocyanates like methyl isocyanate or phenyl isocyanate.

Table 1: Illustrative Examples of Carbamate (B1207046) Formation from this compound

| Alcohol | Product | Reaction Conditions (Illustrative) | Yield (%) |

| Methanol (B129727) | Methyl (2,2-diphenylethyl)carbamate | Toluene (B28343), 80 °C, Catalyst (e.g., DBTDL) | High |

| Ethanol | Ethyl (2,2-diphenylethyl)carbamate | THF, Room Temperature, Catalyst (e.g., DABCO) | High |

| Isopropanol | Isopropyl (2,2-diphenylethyl)carbamate | Xylene, 100 °C, Catalyst (e.g., Sn(Oct)₂) | Moderate to High |

Note: The reaction conditions and yields are illustrative and based on general procedures for carbamate synthesis. Specific experimental data for this compound is limited.

The reaction of this compound with primary or secondary amines is a rapid and generally high-yielding process that results in the formation of substituted ureas. The nitrogen atom of the amine is a stronger nucleophile than the oxygen atom of an alcohol, and therefore, this reaction typically proceeds faster than carbamate formation and often does not require a catalyst.

The general mechanism involves the nucleophilic attack of the amine's nitrogen on the isocyanate carbon, followed by a proton transfer to form the stable urea (B33335) linkage. The steric hindrance of the 2,2-diphenylethyl group will still influence the reaction rate, but due to the high nucleophilicity of amines, the reaction is generally efficient.

Table 2: Illustrative Examples of Urea Formation from this compound

| Amine | Product | Reaction Conditions (Illustrative) | Yield (%) |

| Aniline | 1-(2,2-Diphenylethyl)-3-phenylurea | Dichloromethane (B109758), Room Temperature | High |

| Benzylamine | 1-Benzyl-3-(2,2-diphenylethyl)urea | Diethyl ether, Room Temperature | High |

| Diethylamine | 1,1-Diethyl-3-(2,2-diphenylethyl)urea | Acetonitrile (B52724), Room Temperature | High |

Note: The reaction conditions and yields are illustrative and based on general procedures for urea synthesis. Specific experimental data for this compound is limited.

The reaction of this compound with water, known as hydrolysis, is a multi-step process. Initially, the water molecule acts as a nucleophile, attacking the isocyanate carbon to form an unstable carbamic acid intermediate. This carbamic acid then readily decomposes to yield a primary amine (2,2-diphenylethylamine) and carbon dioxide gas.

Isocyanates are known to react with various nucleophilic functional groups present in biomolecules, including the thiol group (-SH) of cysteine and glutathione (B108866). The reaction of isocyanates with the sulfhydryl group of cysteine results in the formation of a thiocarbamate linkage. This reaction is of interest in the context of understanding the biological activity and potential toxicity of isocyanates.

Self-Polymerization and Cyclo-Oligomerization

Under certain conditions, particularly in the presence of specific catalysts or at elevated temperatures, isocyanates can undergo self-polymerization or cyclo-oligomerization. The most common forms of these reactions are dimerization to form uretdiones (1,3-diazetidine-2,4-diones) and trimerization to form isocyanurates (1,3,5-triazine-2,4,6-triones).

These reactions are typically catalyzed by bases, such as tertiary amines, phosphines, and various metal complexes. google.com The formation of trimers is often favored at higher temperatures. nih.gov The steric bulk of the 2,2-diphenylethyl group is expected to significantly influence the propensity for and the rate of these self-reactions. Increased steric hindrance can disfavor the formation of the cyclic oligomers. While general principles suggest that this compound can undergo these reactions, specific studies detailing the catalysts and conditions for its dimerization and trimerization are not widely reported.

Dimerization and Trimerization to Isocyanurates

Isocyanates can undergo self-condensation to form cyclic oligomers. The dimerization of this compound leads to the formation of a four-membered uretidione ring. This reaction is typically reversible and can be influenced by temperature and catalysts. ebrary.net At elevated temperatures, the uretidione ring can dissociate back to the isocyanate monomer. researchgate.net

Trimerization is another important reaction pathway, yielding a highly stable, six-membered heterocyclic structure known as an isocyanurate. This cyclotrimerization is generally favored over dimerization at higher temperatures and is often promoted by the use of specific catalysts. mdpi.com The isocyanurate ring's thermal stability makes it a valuable cross-linking structure in various polymer applications. mdpi.comchem960.com

The mechanism for isocyanate trimerization can proceed through different pathways. A common mechanism initiated by a nucleophilic catalyst involves the initial attack of the catalyst on the electrophilic carbon of the isocyanate group. This forms an anionic intermediate that subsequently attacks two additional isocyanate molecules in a stepwise fashion before cyclizing to release the catalyst and form the isocyanurate ring. acs.orgrsc.org Computational studies on model isocyanates suggest that a two-step mechanism has a significantly lower activation barrier than a concerted one-step process. mdpi.comnih.gov

Formation of Allophanates and Biurets

In the presence of active hydrogen-containing compounds, this compound initially forms primary addition products. For example, reaction with an alcohol yields a urethane (B1682113), while reaction with a primary or secondary amine yields a urea. These products contain N-H bonds that can undergo further reaction with excess isocyanate, particularly at elevated temperatures, leading to the formation of allophanates and biurets. researchgate.netresearchgate.net

An allophanate (B1242929) is formed when an isocyanate molecule reacts with the N-H group of a previously formed urethane linkage. ebrary.net This reaction is typically reversible and occurs at temperatures above 100–150 °C. ebrary.netebrary.net

Similarly, a biuret (B89757) is formed from the reaction of an isocyanate with the N-H group of a urea. ebrary.net Biuret linkages are generally found to be slightly more thermally stable than allophanate linkages. ebrary.net

Both allophanate and biuret formation result in branching or cross-linking within a polymer structure, significantly impacting the final material properties. kglmeridian.com Since these linkages are often thermo-reversible, they can be dissociated at higher temperatures. ebrary.net

Advanced Studies on Reaction Kinetics and Catalysis

Quantitative Kinetic Analysis of Specific Reactions

The rates of isocyanate reactions are highly dependent on the specific reactants, catalysts, and reaction conditions. Quantitative kinetic analyses of model systems provide insight into the expected behavior of this compound. For instance, studies on the dimerization and trimerization of 2,4-toluene diisocyanate (2,4-TDI) have determined the activation energies for these competing reactions. mdpi.com

Table 1: Activation Energies for Dimerization and Trimerization of a Model Aromatic Isocyanate (2,4-TDI)

| Reaction | Activation Energy (Ea) | Source |

|---|---|---|

| Dimerization | 87.9 kJ/mol | mdpi.com |

This data for 2,4-TDI illustrates the kinetic preference for trimerization over dimerization.

The kinetics of the primary urethane-forming reaction between an isocyanate and an alcohol can be complex. While often exhibiting second-order kinetics (first order in each reactant), the reaction can be influenced by the self-association of the alcohol reactant via hydrogen bonding, particularly in aprotic solvents. kuleuven.be The rate constants for the sequential formation of carbamates (k₁), allophanates (k₂), and isocyanurates (k₃) have been determined, with the relative ratios being highly dependent on the catalyst used. rsc.org

Elucidation of Catalytic Mechanisms and Selectivity Control

Catalysis is essential for controlling the rate and selectivity of isocyanate reactions. A wide range of catalysts, including tertiary amines, phosphines, and various metal-containing compounds, are effective for promoting dimerization and trimerization. mdpi.comrsc.orgtue.nl

The catalytic mechanism for trimerization is a subject of detailed study. For anionic catalysts like carboxylates (e.g., acetate), it has been shown that the initial species may be a precatalyst. The acetate (B1210297) reacts with an isocyanate molecule to form an amide anion, which is a more potent nucleophile and the true catalytically active species in the subsequent cyclotrimerization cycle. acs.orgacs.org For certain metal catalysts, the proposed mechanism involves the repeated coordination of isocyanate molecules to the metal center, followed by insertion into a metal-ligand bond. rsc.org

Catalyst selection is a critical tool for directing the reaction toward a desired product. This selectivity control is evident in the competing formation of urethanes and isocyanurates.

Tertiary amines often favor urethane formation, with the rate constant for carbamate formation being larger than those for allophanate or isocyanurate formation (k₁ > k₂, k₃). rsc.org

Anionic catalysts (e.g., carboxylates, alkoxides) tend to be more effective for trimerization, leading to the preferential formation of isocyanurates (k₁ < k₂ ≈ k₃). rsc.org

This allows for the selective production of either linear polyurethane chains or highly cross-linked polyisocyanurate networks from the same starting materials.

Influence of Reaction Conditions on Product Distribution

In addition to the catalyst, other reaction conditions such as temperature and solvent have a profound influence on the product distribution.

Temperature: Temperature is a key factor in controlling reaction pathways. Higher temperatures generally favor the thermodynamically stable isocyanurate trimer over the uretidione dimer. mdpi.com Furthermore, the formation of allophanate and biuret linkages typically requires elevated temperatures (often >100 °C) and these reactions are reversible, with the linkages breaking down at even higher temperatures. kglmeridian.comresearchgate.net

Solvent: The choice of solvent can dramatically alter reaction rates. Studies on the reaction of phenyl isocyanate with alcohols have shown that the rate can vary by a factor of over 70 depending on the medium. researchgate.net The polarity and hydrogen-bonding capability of the solvent are key parameters. Generally, reactivity increases with increasing solvent polarity. researchgate.netscientific.net

Table 2: Relative Reactivity of Phenol-Isocyanate Reaction in Different Solvents

| Solvent | Relative Reactivity | Polarity | Source |

|---|---|---|---|

| Xylene | Low | Nonpolar | scientific.net, researchgate.net |

| 1,4-Dioxane | Medium | Polar aprotic | scientific.net, researchgate.net |

This data for a model phenol-isocyanate reaction highlights the significant impact of the solvent environment on reaction kinetics.

Reactant Concentration: The stoichiometry of the reactants is fundamental to the outcome. An excess of isocyanate relative to active hydrogen-containing compounds is a prerequisite for the formation of allophanate and biuret cross-links. researchgate.netebrary.net

Cycloaddition Reactions and Their Mechanisms

The carbon-nitrogen and carbon-oxygen double bonds of the isocyanate group in this compound allow it to participate in various pericyclic cycloaddition reactions.

[2+2] Cycloaddition: Isocyanates can react with electron-rich alkenes in a [2+2] cycloaddition to form four-membered heterocyclic rings known as β-lactams. researchtrends.net The mechanism of this reaction is highly dependent on the electronic nature of the alkene. With electron-rich alkenes, the reaction often proceeds through a stepwise pathway involving a zwitterionic or 1,4-diradical intermediate. In contrast, a concerted pathway may be favored with more electron-deficient alkenes. researchtrends.net Mechanically induced retro [2+2] cycloadditions have also been demonstrated, where applying force to a polymer chain can cleave a four-membered ring to generate an isocyanate. rsc.orgrsc.org

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): In this class of reactions, the isocyanate acts as the "dipolarophile," reacting with a "1,3-dipole" to form a five-membered heterocycle. organic-chemistry.orgwikipedia.org Examples of 1,3-dipoles that react with isocyanates include nitrones and nitrile oxides. researchgate.netacs.org These reactions are typically considered to be concerted, pericyclic processes, although stepwise mechanisms involving zwitterionic intermediates can operate, particularly in polar solvents. organic-chemistry.orgacs.org The C=N bond of the isocyanate is often the site of reaction with nitrones. acs.org

Other Cycloadditions: More complex cycloadditions are also possible. For example, nickel-catalyzed [2+2+2] cycloaddition reactions involving two molecules of an isocyanate and one molecule of an allene (B1206475) have been developed to synthesize six-membered dihydropyrimidine-2,4-diones in an enantioselective manner. acs.org

[2+2] Cycloadditions and Intermediate Characterization

The [2+2] cycloaddition is a fundamental reaction for isocyanates, providing a direct route to four-membered heterocyclic rings, most notably β-lactams. The mechanism of this reaction can be complex, proceeding through either a concerted or a stepwise pathway, depending on the nature of the reactants and reaction conditions. researchtrends.net

For electron-deficient alkenes, the reaction with an isocyanate often follows a concerted pathway. researchtrends.net However, with electron-rich or most other alkenes, a stepwise mechanism is more common, initiated by a single electron transfer (SET) to form a 1,4-diradical intermediate. researchtrends.net Computational studies on related systems, such as the reaction between nitroalkenes and ynamines, have also identified pseudoradical intermediates, which exist alongside zwitterions and biradicals as potential species on the reaction pathway. nih.govmdpi.com These intermediates are crucial in determining the reaction's stereochemistry and regioselectivity. mdpi.com

In the context of this compound, the bulky substituent would play a critical role in the approach of the reacting partner. The reaction pathway can be visualized as follows:

Intermediate Formation : The reaction likely proceeds stepwise, initiated by the interaction between the isocyanate and a suitable partner (e.g., an alkene). This can lead to the formation of different types of intermediates.

Intermediate Types : Depending on the electronic properties of the reactants, the intermediate could be a zwitterion, a biradical, or a pseudoradical. researchtrends.netnih.gov Quantum chemical calculations and Bonding Evolution Theory (BET) analysis on model systems suggest that the process can begin with the formation of pseudoradical centers. mdpi.com

Cyclization : The intermediate undergoes ring closure to form the four-membered ring. The stereochemical outcome is often retained from the starting materials, even in a stepwise process, because cyclization can be more favorable than bond rotation in the intermediate state. mdpi.com

The characterization of these transient intermediates is challenging but can be inferred through kinetic studies, computational modeling, and trapping experiments. researchtrends.net For instance, NMR line-broadening studies have been used to show the conversion of triplet 1,4-diradical intermediates to the singlet form at lower temperatures in reactions with chlorosulfonyl isocyanate. researchtrends.net

| Pathway | Intermediate Type | Key Characteristics |

| Concerted | Transition State | A single, four-centered transition state. Typically occurs with electron-deficient partners. researchtrends.net |

| Stepwise (SET) | 1,4-Diradical | Involves single electron transfer. Common with electron-rich partners. Can be influenced by temperature. researchtrends.net |

| Stepwise (Polar) | Zwitterion | Involves nucleophilic attack leading to a charge-separated intermediate. nih.gov |

| Stepwise (Computational) | Pseudoradical | Identified through computational analysis (BET); involves the formation of two pseudoradical centers. mdpi.com |

[2+2+2] Cycloadditions for Heterocycle Synthesis

The [2+2+2] cycloaddition is a powerful, atom-economical method for constructing six-membered rings. Transition metals, particularly rhodium, nickel, and cobalt, are effective catalysts for this transformation, bringing together three unsaturated components. nih.gov Isocyanates are competent partners in these reactions, typically reacting with two alkyne molecules or an alkyne and an alkene to yield heterocycles like pyridones or their hydrogenated derivatives. nih.govnih.gov

A well-studied example is the rhodium(I)-catalyzed [2+2+2] cycloaddition between alkenyl isocyanates and alkynes, which delivers substituted indolizinone and quinolizinone scaffolds. nih.govresearchgate.net The general mechanism involves:

Oxidative Cyclization : The catalyst (e.g., Rh(I)) coordinates with the reactants. An initial oxidative cyclization forms a five-membered rhodacycle intermediate. researchgate.net In nickel-catalyzed systems with dienes, a five-membered azanickelacycle is generated. elsevierpure.com

Insertion : The third unsaturated component (e.g., a second alkyne or another isocyanate molecule) inserts into a metal-carbon bond of the metallacycle. elsevierpure.com

Reductive Elimination : The catalyst is regenerated through reductive elimination, which closes the six-membered ring and releases the final heterocyclic product. elsevierpure.com

For this compound, which lacks an alkenyl tether, participation would require an intermolecular reaction with two other π-systems, such as two molecules of an alkyne. The bulky 2,2-diphenylethyl group would sterically influence the approach of the reactants to the metal center, potentially affecting reaction rates and selectivity. The use of chiral phosphoramidite (B1245037) ligands with rhodium catalysts has been shown to induce high enantioselectivity in these cycloadditions, creating sp³ stereocenters. nih.gov

| Catalyst System | Reactants | Heterocyclic Product |

| Rhodium(I)/Phosphine | Alkenyl Isocyanate + Alkyne | Indolizinones, Quinolizinones nih.gov |

| Cobalt | Isocyanate + 2 Alkynes | 2-Pyridones nih.gov |

| Nickel(0) | Isocyanate + 1,3-Diene | Unsaturated δ-lactams elsevierpure.com |

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. frontiersin.org

Exploration of Bucherer-Bergs and Related Reactions

The Bucherer-Bergs reaction is a classic MCR for the synthesis of 5,5-disubstituted hydantoins from a ketone (or aldehyde), cyanide, and ammonium (B1175870) carbonate. wikipedia.orgencyclopedia.pub While this compound is not a starting material in this reaction, the mechanism is highly relevant as it proceeds through a key isocyanate intermediate. wikipedia.orgalfa-chemistry.com

The accepted mechanism involves several steps: nih.gov

Formation of an aminonitrile from the starting carbonyl compound.

The aminonitrile's amino group performs a nucleophilic addition to carbon dioxide (derived from ammonium carbonate).

This forms a cyano-containing carbamic acid, which undergoes intramolecular cyclization. wikipedia.org

The resulting 5-imino-oxazolidin-2-one rearranges to the final hydantoin (B18101) product via an isocyanate intermediate . wikipedia.orgalfa-chemistry.com

This reaction highlights a fundamental pathway for isocyanate reactivity within an MCR setting. Understanding this mechanism allows for the conceptual design of related reactions. For example, one could envision a reaction where an aminonitrile reacts directly with this compound to form a substituted urea, which could then be cyclized to a hydantoin-like structure, demonstrating how the isocyanate can be used as a direct building block in a related transformation.

Design of Novel Multi-Component Methodologies

The design of new MCRs is a vibrant area of chemical research. nih.gov Isocyanates are valuable building blocks for such designs due to the electrophilicity of the central carbon atom, making it susceptible to attack by a wide range of nucleophiles. wikipedia.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are well-established and serve as inspiration for the development of new transformations. acs.orgbeilstein-journals.org

Strategies for designing novel MCRs incorporating this compound could include:

Ugi-type Variation : Replacing the carboxylic acid component of the Ugi reaction with an isocyanate has been explored to generate complex heterocyclic scaffolds. nih.gov Applying this concept, this compound could be reacted with an imine, an isocyanide, and another component to access novel peptide-like structures.

Sequential MCR/Cyclization : An MCR could be designed to generate a linear product containing a functional group that subsequently reacts with the nitrogen of the ureido group formed from the isocyanate. This is a common strategy for building complex heterocycles.

Reaction with Bifunctional Reagents : Reacting this compound with a reagent containing two different nucleophilic sites (e.g., an amino alcohol or amino acid) in the presence of a third component can lead to diverse heterocyclic systems in a single step.

The bulky nature of the 2,2-diphenylethyl group would be a key consideration in the design of such reactions, as it could direct the stereochemical outcome or favor certain reaction pathways over others due to steric hindrance.

Stereoelectronic Effects and Conformational Dynamics of the Isocyanate Group

The reactivity and physical properties of the isocyanate group (-N=C=O) are governed by its unique electronic structure and the stereoelectronic influence of its substituents. The C−N=C=O unit is planar, with the N=C=O linkage being nearly linear. wikipedia.org This geometry arises from the sp hybridization of the central carbon and sp² hybridization of the nitrogen atom.

The isocyanate group's electronic character can be described by several resonance structures, which illustrate the high electrophilicity of the central carbon atom and the nucleophilicity of the oxygen atom. The reactivity of an isocyanate increases with the electron-withdrawing ability of its substituent (R group), which enhances the electrophilicity of the carbonyl carbon. researchgate.net

In this compound, the substituent is an alkyl group, which is generally electron-donating. However, the two phenyl rings introduce significant steric bulk and subtle electronic effects. The conformational dynamics of this molecule are dominated by rotations around the single bonds:

C(phenyl)-C(ethyl) and C(ethyl)-N bonds : Rotation around these bonds will be significantly restricted due to the large steric profile of the two phenyl groups. This steric hindrance can shield the electrophilic carbon of the isocyanate group, potentially slowing its reaction with nucleophiles compared to less hindered alkyl isocyanates.

Conformational Preference : The molecule will likely adopt a conformation that minimizes steric clash between the bulky diphenylmethyl moiety and the reacting partner. This preferred conformation can influence the transition state geometry of its reactions, thereby affecting stereoselectivity.

Applications and Derivatization Strategies for 2,2 Diphenylethyl Isocyanate

Chemical Building Block in Complex Organic Synthesis

The reactivity of the isocyanate group allows 2,2-diphenylethyl isocyanate to serve as a key component in the synthesis of a variety of complex organic structures, including mechanically interlocked molecules and diverse heterocyclic systems.

This compound has been successfully employed as a building block in the synthesis of urea-based nih.govrotaxanes, which are a class of mechanically interlocked molecules (MIMs). nih.gov In this context, the isocyanate is used to create the "thread" component of the rotaxane.

The synthesis involves the reaction of this compound with a molecule containing a primary amine, such as a glycylglycine (B550881) (GlyGly) derivative. This reaction forms a urea (B33335) linkage, creating the thread component which is then threaded through a macrocycle. The bulky 2,2-diphenylethyl group can also function as a "stopper" to prevent the macrocycle from dethreading. For instance, a urea-based thread was synthesized by reacting a GlyGly-containing derivative with this compound in dichloromethane (B109758) at 0 °C, yielding the desired product in 41% yield. nih.gov These resulting rotaxanes have been investigated for their potential as organocatalysts in phase-transfer reactions. nih.gov The mechanical bond in these structures can lead to cooperative activation in catalysis, showcasing enhanced activity compared to their non-interlocked counterparts. nih.govnih.gov

Table 1: Synthesis of Urea-Based Thread for Rotaxanes

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|

While the direct incorporation of this compound into the initial cyclization to form the hydantoin (B18101) ring is not explicitly detailed in the reviewed literature, the closely related compound, 2,2-diphenylethylamine (B1585070), is utilized for the derivatization of pre-formed hydantoin scaffolds. Hydantoins are considered privileged scaffolds in medicinal chemistry and are used to create peptidomimetics that mimic the secondary structures of proteins. acs.orgnih.gov

The synthetic strategy involves a multistep process where a hydantoin core with a carboxylic acid functional group is first constructed. nih.gov This carboxylic acid is then activated and coupled with 2,2-diphenylethylamine to form a stable amide bond. nih.gov This process allows for the introduction of the bulky and lipophilic 2,2-diphenylethyl group onto the hydantoin scaffold, which can be crucial for modulating the pharmacological properties of the final peptidomimetic. For example, a trifluoroacetic acid (TFA)-promoted hydrolysis of a tert-butyl ester on a hydantoin intermediate, followed by coupling with 2,2-diphenylethylamine, yielded a hydantoin monoamide. nih.gov

The incorporation of this compound into benzopyran scaffolds is not extensively documented in the currently available scientific literature. Benzopyrans are a class of privileged O-heterocycles that form the core of many natural products and commercial drugs. researchgate.net The synthesis of benzopyran derivatives is a significant area of research in organic and medicinal chemistry. researchgate.net While isocyanide-based multicomponent reactions are a modern approach to synthesizing benzopyran derivatives, specific examples utilizing this compound were not identified in the reviewed sources. researchgate.net

A general and efficient method for the synthesis of polysubstituted pyrimidin-2-ones involves the palladium-catalyzed [2 + 2 + 2] cycloaddition of alkyne-tethered malononitriles and various isocyanates. acs.org This reaction provides a versatile strategy for the modular synthesis of structurally diverse pyrimidin-2-one derivatives. acs.org

The reaction proceeds via the formation of an aza-palladacycle intermediate from the alkyne-tethered malononitrile, which then reacts with an isocyanate to form the pyrimidin-2-one ring system. acs.org Although the reviewed literature on this specific methodology does not explicitly list this compound as a substrate, the reaction is noted to have a broad substrate scope with respect to the isocyanate component. acs.org This suggests the potential applicability of this compound in this synthetic route to generate novel pyrimidin-2-ones bearing the bulky diphenyl ethyl substituent.

This compound has been a subject of intramolecular cyclization studies to form isoquinolone derivatives. The cyclization of this compound can be induced by various reagents, including polyphosphoric acid, aluminum chloride, and boron trifluoride–diethyl ether. nih.gov

These reactions lead to the formation of 3,4-dihydroisoquinolin-1(2H)-ones. Depending on the reaction conditions and the specific reagent used, different products can be obtained. For example, the use of triethyloxonium (B8711484) tetrafluoroborate (B81430) as a reagent can yield the expected isoquinolones. nih.gov This cyclization provides a direct route to isoquinolone scaffolds, which are important structural motifs in medicinal chemistry.

Development of Bioactive Molecules and Pharmacological Agents

The isocyanate functional group is a precursor to urea and carbamate (B1207046) moieties, which are present in many bioactive compounds and drugs. nih.gov Urea derivatives, in particular, are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. nih.govresearchgate.net

Synthesis of Enzyme Inhibitors (e.g., LSD1 Modulators)

While specific research on this compound as a direct precursor for Lysine-Specific Demethylase 1 (LSD1) inhibitors is not extensively documented in publicly available literature, the isocyanate functionality is a key reactive group for synthesizing urea-based compounds, a class of molecules that has been investigated for LSD1 inhibition. nih.gov LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation and is a validated target in oncology. researchgate.net

The general strategy for creating potential enzyme inhibitors from isocyanates involves their reaction with amines to form substituted ureas. Isocyanates are electrophilic and readily react with the nucleophilic amine group to form a stable urea linkage. nih.gov This reaction is fundamental in medicinal chemistry for connecting different molecular fragments. researchgate.net

In the context of LSD1 inhibitors, researchers have developed various scaffolds that interact with the enzyme's active site. A common approach involves a central scaffold that mimics the substrate, a linking group, and a functionality that can interact with the flavin adenine (B156593) dinucleotide (FAD) cofactor. The 2,2-diphenylethyl moiety could serve as a bulky hydrophobic group to interact with specific pockets within the enzyme's substrate-binding domain.

A hypothetical synthesis of a potential LSD1 modulator using this compound could involve the reaction with an amine-containing pharmacophore known to have affinity for the LSD1 active site.

Table 1: Hypothetical Synthesis of a Urea-based LSD1 Inhibitor

| Reactant 1 | Reactant 2 | Product | Potential Role |

|---|

It is important to note that while this synthetic route is chemically feasible, the actual efficacy of such a derivative as an LSD1 inhibitor would require extensive biological evaluation. nih.gov

Exploration of Analgesic and Anti-nociceptive Properties in Derivatives

The 2,2-diphenylethyl scaffold is present in a number of pharmacologically active compounds, and its derivatives have been explored for various therapeutic effects, including analgesic and anti-nociceptive activities. The structural features of the diphenylethyl group, particularly its size and hydrophobicity, can influence a molecule's ability to interact with biological targets involved in pain pathways.

While direct studies on the analgesic properties of this compound derivatives are limited, research on structurally related compounds provides a rationale for exploring this chemical space. For instance, studies on diphenyl-containing compounds have demonstrated significant anti-inflammatory and antinociceptive effects. nih.gov

The isocyanate group of this compound can be used to synthesize a variety of derivatives, such as ureas, carbamates, and thiocarbamates, by reacting it with amines, alcohols, and thiols, respectively. This allows for the introduction of diverse functional groups that can modulate the pharmacological profile of the parent molecule. For example, the introduction of amine-containing heterocycles has been a common strategy in the development of analgesic agents.

Table 2: Potential Derivatives of this compound for Analgesic Screening

| Derivative Class | Synthesized From | Potential Pharmacological Modulation |

|---|---|---|

| Urea | Reaction with primary or secondary amines | Introduction of basic nitrogen atoms, which are common in many CNS-active drugs. |

| Carbamate | Reaction with alcohols | Modification of lipophilicity and metabolic stability. |

The evaluation of these derivatives in preclinical models of pain, such as the hot plate, tail-flick, and formalin tests, would be necessary to determine their potential as analgesic or anti-nociceptive agents. researchgate.netnih.gov

Design of Targeted Therapeutic Candidates

The reactivity of the isocyanate group makes this compound a useful tool in the design of targeted therapeutic candidates. nih.gov Isocyanates can act as versatile linkers to conjugate the 2,2-diphenylethyl moiety to other molecules, such as targeting ligands or existing drugs, to create novel therapeutic entities.

One application is in the development of antibody-drug conjugates (ADCs), where a potent cytotoxic agent is linked to an antibody that specifically targets cancer cells. While not specific to this compound, isocyanate chemistry can be employed in the synthesis of the linker-payload portion of an ADC. acs.org

Furthermore, the 2,2-diphenylethyl group itself could be part of a pharmacophore designed to interact with a specific biological target. A related compound, 2,2-diphenylethyl isothiocyanate, has been shown to be a potent inducer of apoptosis in breast cancer cells. nih.gov By using this compound, medicinal chemists could synthesize derivatives with potentially different biological activities or improved pharmacokinetic properties.

The design of such targeted therapies involves a deep understanding of the target's structure and the use of computational tools to predict binding interactions. The 2,2-diphenylethyl scaffold can be incorporated into a larger molecule to optimize its shape, size, and electronic properties for a specific binding pocket.

Table 3: Strategies for Incorporating this compound in Targeted Therapeutics

| Strategy | Description | Example Application |

|---|---|---|

| Linker Chemistry | Use of the isocyanate to connect a targeting moiety to a therapeutic agent. | Conjugating a tumor-targeting peptide to a known cytotoxic drug. |

| Pharmacophore Development | Incorporation of the 2,2-diphenylethyl group as a key interacting element. | Designing inhibitors for enzymes with hydrophobic binding pockets. |

The successful design and synthesis of such targeted agents require a multidisciplinary approach, combining organic synthesis, computational chemistry, and molecular biology. nih.gov

Functional Material Precursors (e.g., Polyurethane and Polyurea Systems)

Isocyanates are fundamental building blocks for the synthesis of polyurethanes and polyureas, two classes of polymers with a vast range of applications. l-i.co.uknih.gov Polyurethanes are typically formed through the reaction of a di- or polyisocyanate with a polyol, while polyureas are formed from the reaction of a di- or polyisocyanate with a polyamine. nih.govdoxuchem.com

As this compound is a monofunctional isocyanate, it cannot form a polymer chain on its own. Instead, it can be used as a chain-terminating agent or to modify the surface of polymers. When added to a polymerization reaction containing diisocyanates and polyols or polyamines, this compound will react with the growing polymer chains, capping them with a bulky 2,2-diphenylethyl group. This can be used to control the molecular weight of the polymer and to modify its surface properties, such as hydrophobicity and biocompatibility.

The general reaction for the formation of a urethane (B1682113) linkage is the addition of an alcohol to the isocyanate group. Similarly, the reaction with an amine yields a urea linkage.

Table 4: Role of this compound in Polymer Synthesis

| Polymer System | Role of this compound | Resulting Polymer Feature |

|---|---|---|

| Polyurethane | Chain terminator | Controlled molecular weight, modified end-groups with diphenyl functionality. |

The incorporation of the bulky 2,2-diphenylethyl group at the chain ends can significantly impact the polymer's macroscopic properties, including its solubility, thermal stability, and mechanical behavior. Research into isocyanate-free synthesis routes for polyureas and polyurethanes is also an active area, driven by the desire to reduce the use of potentially hazardous isocyanates. rsc.orgnih.govuva.nlrsc.org

Theoretical and Computational Chemistry Applied to 2,2 Diphenylethyl Isocyanate

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds within 2,2-Diphenylethyl isocyanate are fundamental to its chemical behavior. Computational methods allow for a detailed characterization of these features.

The isocyanate (–N=C=O) functional group is central to the reactivity of this compound. Its electronic structure is characterized by a system of cumulated double bonds. Quantum chemical calculations reveal a significant polarization of this group. The carbon atom, positioned between two highly electronegative atoms (nitrogen and oxygen), bears a substantial partial positive charge, making it a strong electrophilic center. mdpi.comresearchgate.netresearchgate.net Conversely, the oxygen atom possesses the highest electron density and a partial negative charge, while the nitrogen atom has an intermediate negative charge. researchgate.net This charge distribution is key to understanding the group's high reactivity towards nucleophiles. researchgate.net

The bonding within the isocyanate group is closely related to that of molecules like carbon dioxide. The R−N=C=O unit is generally planar, with the N=C=O linkage being nearly linear. wikipedia.org For a representative aromatic isocyanate, phenyl isocyanate, the bond lengths and angles have been determined, providing a model for the geometry of the isocyanate moiety in similar compounds. wikipedia.org

Table 1: Representative Bonding Parameters of the Isocyanate Group (from Phenyl Isocyanate)

| Parameter | Value |

|---|---|

| C=N Bond Length | 1.195 Å |

| C=O Bond Length | 1.173 Å |

| C−N=C Bond Angle | 134.9° |

| N=C=O Bond Angle | 173.1° |

Data sourced from structural analysis of phenyl isocyanate, a related aromatic isocyanate. wikipedia.org

The three-dimensional structure and conformational freedom of this compound are governed by stereoelectronic effects and steric hindrance. The bulky 2,2-diphenyl groups impose significant steric constraints on the molecule, heavily influencing the rotational barriers around the single bonds of the ethyl chain.

Reaction Mechanism Prediction and Energy Landscape Mapping

Computational chemistry is an invaluable tool for mapping the detailed mechanisms of chemical reactions, including identifying transient species like transition states and intermediates that are often difficult to observe experimentally.

Density Functional Theory (DFT) is a widely used computational method for studying the reaction mechanisms of organic compounds due to its favorable balance of accuracy and computational cost. nih.gov For reactions involving this compound, DFT calculations can be used to model the energy landscape of its reactions with nucleophiles such as alcohols, amines, or water. wikipedia.org

These studies involve locating the transition state (the maximum energy point along the reaction coordinate) and any intermediates (local energy minima). nih.gov The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility. pku.edu.cn For example, in the formation of a urethane (B1682113) from this compound and an alcohol, DFT could be used to model the transition state of the nucleophilic attack of the alcohol's oxygen on the electrophilic isocyanate carbon. Such calculations are crucial for understanding reaction rates and selectivity. mdpi.com

Table 2: Illustrative Applications of DFT in Isocyanate Reaction Studies

| Reaction Type | Computational Finding | Reference |

|---|---|---|

| Cycloaddition | Identification of concerted vs. stepwise pathways by comparing transition state energies. | mdpi.com |

| Dimerization | Calculation of dimer formation rates as a function of temperature. |

For higher accuracy in electronic structure and energy calculations, ab initio and wavefunction-based methods can be employed. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Complete Active Space Self-Consistent Field (CASSCF), are derived directly from first principles without the empirical parameterization often found in DFT. researchgate.netfrontiersin.orgdntb.gov.ua

These computationally intensive methods provide a more rigorous treatment of electron correlation—the interaction between electrons. researchgate.net Applying methods like Coupled Cluster (e.g., DLPNO-CCSD(T)) can yield highly accurate reaction barriers and thermochemical data. rsc.orgchemrxiv.org For this compound, these advanced techniques could be used to precisely calculate properties like ionization potential and electron affinity or to verify the energetics of a complex, multi-step reaction mechanism where DFT might be less reliable. frontiersin.org

Conformational Analysis and Molecular Dynamics Simulations of Derivatives

While quantum mechanics is ideal for studying static properties and single reaction steps, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules and their ensembles over time. nsf.gov MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes, molecular motion, and intermolecular interactions. mdpi.comsemanticscholar.org

For derivatives of this compound, such as oligomers or polymers (e.g., polyurethanes), MD simulations can be particularly insightful. mdpi.com These simulations can model how polymer chains fold and move in solution, how they aggregate, and how they interact with solvent molecules or other materials. mdpi.com For instance, MD could be used to predict the phase behavior of a polyurethane derived from this compound or to understand the mechanics of its interaction with a surface. The accuracy of MD simulations depends heavily on the quality of the underlying force field, which defines the potential energy of the system. nsf.gov

Predicting Secondary Structure Propensities (e.g., α-helix, β-turn)

While the concepts of α-helices and β-turns are traditionally associated with peptides and proteins, computational methods can be adapted to explore the conformational propensities of smaller, flexible molecules like this compound to form specific, ordered structures. These analyses are crucial for understanding how the molecule might interact with biological systems or self-assemble.

Computational studies on peptidomimetics, molecules that mimic the structure of peptides, have shown that certain organic scaffolds can adopt conformations resembling secondary structures like β-turns. acs.org For this compound, the flexible ethyl chain and the bulky diphenyl groups play a significant role in determining its preferred spatial arrangement. Through computational conformational analysis, it is possible to identify low-energy conformers and assess their propensity to form turn-like structures. This involves calculating key dihedral angles and the distances between specific atoms to see if they match the geometric criteria for known secondary structure motifs. acs.org

The presence of the isocyanate group, with its reactive nature, can also influence the conformational landscape. The energetic favorability of different conformers can be calculated using quantum mechanical methods, providing a probability distribution of the molecule's shapes at a given temperature. While it is unlikely for a small molecule like this compound to form a stable, independent α-helix, its conformational preferences might favor structures that can act as initiators or components of larger helical assemblies in certain contexts.

Table 1: Predicted Dihedral Angles and Interatomic Distances for a Low-Energy Conformer of this compound Suggesting a β-turn Propensity

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value | β-turn Criteria |

| Dihedral Angle (φ) | N | Cα | Cβ | N(isocyanate) | -65° | Typically around -60° to -90° for type I |

| Dihedral Angle (ψ) | Cα | Cβ | N(isocyanate) | C(isocyanate) | 125° | Typically around 120° to 150° for type I |

| Interatomic Distance | Cα(i) | Cα(i+3) | - | - | < 7 Å | A key indicator of a turn structure |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters that would be calculated in a computational study. The atom designations are based on a peptide-like analogy for the purpose of this analysis.

Solvent Effects on Conformation and Reactivity

The surrounding solvent environment can have a profound impact on the conformation and reactivity of a solute molecule. uni.lu For this compound, both explicit and implicit solvent models can be employed in computational simulations to understand these effects. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models involve simulating individual solvent molecules around the solute.

The polarity of the solvent is a key factor. In nonpolar solvents, intramolecular interactions, such as van der Waals forces between the two phenyl rings, are likely to dominate, potentially leading to more compact conformations. In polar solvents, the isocyanate group can engage in dipole-dipole interactions with the solvent molecules, which may stabilize more extended conformations of the ethyl chain. researchgate.net

Computational studies on the reactions of isocyanates have demonstrated that solvent polarity can significantly affect reaction rates. researchgate.net For this compound, theoretical calculations can model the reaction pathways for its common reactions, such as with alcohols to form urethanes, in different solvents. By calculating the energy barriers for these reactions, it is possible to predict how the solvent will influence the reaction kinetics. For instance, polar solvents might stabilize the transition state of a reaction, thereby lowering the activation energy and increasing the reaction rate. researchgate.net

Table 2: Predicted Relative Energy of this compound Conformers in Different Solvents

| Solvent | Dielectric Constant | Conformer | Relative Energy (kcal/mol) |

| Hexane | 1.88 | Compact | 0.0 |

| Extended | 2.5 | ||

| Dichloromethane (B109758) | 8.93 | Compact | 1.2 |

| Extended | 0.0 | ||

| Acetonitrile (B52724) | 37.5 | Compact | 3.1 |

| Extended | 0.0 |

Note: The data in this table is hypothetical and for illustrative purposes. The relative energies indicate the predicted stability of a compact versus an extended conformation in different solvent environments.

Spectroscopic Property Simulations (e.g., IR, NMR Chemical Shifts)

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, researchers can gain a deeper understanding of the molecule's structure and vibrational modes.

Infrared (IR) Spectroscopy Simulation:

Theoretical IR spectra for this compound can be calculated using quantum mechanical methods, such as Density Functional Theory (DFT). These calculations provide the vibrational frequencies and their corresponding intensities. The most prominent feature in the simulated IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group, typically predicted to be in the region of 2250-2280 cm⁻¹. Other predictable vibrations include the C-H stretching of the aromatic rings and the aliphatic chain, as well as bending vibrations of the various functional groups. Comparing the simulated spectrum with an experimental one can help to confirm the molecular structure and identify different conformers if their vibrational frequencies are sufficiently distinct.

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation:

NMR chemical shifts for both ¹H and ¹³C nuclei of this compound can also be predicted computationally. These calculations involve determining the magnetic shielding of each nucleus within the molecule's electronic environment. The predicted chemical shifts are highly sensitive to the molecular geometry. Therefore, by averaging the shifts over a Boltzmann distribution of low-energy conformers, a more accurate prediction of the experimental spectrum can be obtained. For this compound, distinct chemical shifts would be predicted for the protons and carbons of the two phenyl rings, the ethyl backbone, and the isocyanate carbon. Discrepancies between predicted and experimental shifts can provide insights into subtle conformational details and solvent effects.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Functional Group/Atom | Predicted Wavenumber (cm⁻¹) / Chemical Shift (ppm) |

| IR | -N=C=O asymmetric stretch | 2275 |

| IR | Aromatic C-H stretch | 3050-3100 |

| IR | Aliphatic C-H stretch | 2850-2960 |

| ¹H NMR | Aromatic protons | 7.2-7.4 |

| ¹H NMR | CH proton | 4.5 |

| ¹H NMR | CH₂ protons | 3.6 |

| ¹³C NMR | Isocyanate carbon | 121 |

| ¹³C NMR | Aromatic carbons | 126-140 |

| ¹³C NMR | CH carbon | 50 |

| ¹³C NMR | CH₂ carbon | 45 |

Note: The data in this table is hypothetical and represents typical values that would be expected from computational simulations for a molecule with these functional groups.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions. Tandem Mass Spectrometry (MS/MS) goes a step further by isolating ions of a specific mass-to-charge ratio (m/z) and fragmenting them to reveal structural details. These techniques are crucial for identifying 2,2-Diphenylethyl isocyanate and its derivatives in complex mixtures.

The high reactivity of the isocyanate group (-NCO) leads to a variety of potential reaction products and byproducts, particularly when exposed to heat or nucleophiles like water, alcohols, or amines. LC-MS/MS is a powerful method for identifying these compounds in a reaction mixture. nih.govirsst.qc.ca For instance, in studies of isocyanate thermal degradation, MS/MS has been used to identify products resulting from reactions with ambient moisture, such as the corresponding amine (2,2-diphenylethylamine) and various urea (B33335) derivatives formed from the reaction of the isocyanate with the newly formed amine. nih.govirsst.qc.ca

Fragmentation analysis in MS/MS is key to structural elucidation. The fragmentation patterns of isocyanate-derived products often involve characteristic losses that help identify the original structure. nih.gov For this compound, HRMS can confirm the elemental formula (C₁₅H₁₃NO) by providing a precise mass measurement. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in identification. uni.lu

Table 1: Predicted HRMS Adducts and Collision Cross Section (CCS) for this compound This table presents predicted data for protonated and other common adducts of this compound, which are used in HRMS for identification.

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 224.10700 | 149.7 |

| [M+Na]⁺ | 246.08894 | 155.8 |

| [M+K]⁺ | 262.06288 | 152.3 |

| [M+NH₄]⁺ | 241.13354 | 167.7 |

| [M-H]⁻ | 222.09244 | 157.3 |

Data sourced from PubChemLite. uni.lu

Isocyanates are known to form covalent adducts with biological macromolecules, particularly proteins. This is a critical mechanism in toxicology and the development of sensitization. Tandem mass spectrometry is the primary tool for identifying these adducts. nih.gov Research on various isocyanates has shown that they react preferentially with the N-terminal amino group of peptides and the side-chain amine of lysine (B10760008) residues. nih.govnih.gov When this compound enters a biological system, it is expected to form adducts with proteins like albumin. MS/MS analysis of digested protein samples can pinpoint the exact amino acid residues that have been modified by identifying peptides with a mass increase corresponding to the this compound molecule. nih.gov

In vivo, isocyanates are metabolized and excreted. nih.gov A common metabolic pathway involves hydrolysis of the isocyanate group to an amine, followed by further enzymatic modifications. nih.gov For this compound, the primary metabolite would be 2,2-diphenylethylamine (B1585070). UPLC-MS/MS methods developed for other isocyanates can be adapted to detect these metabolites in biological fluids like urine, serving as biomarkers of exposure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment